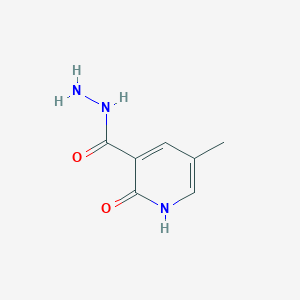

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves the reaction of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyridine derivatives.

Substitution: The hydrazide group can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Anti-Diabetic Potential

Research indicates that compounds similar to 5-Methyl-2-oxo-1,2-dihydropyridine derivatives have been identified as agonists of TGR5 (G protein-coupled bile acid receptor 1). These compounds are being investigated for their potential in treating metabolic disorders such as Type 2 diabetes and associated conditions like dyslipidemia and obesity . The activation of TGR5 has been shown to enhance glucose tolerance and improve pancreatic function, suggesting that derivatives of this compound could serve as therapeutic agents in managing diabetes-related complications.

HIV Integrase Inhibition

A study focused on developing anti-HIV agents highlighted the synthesis of a series of compounds based on HIV integrase inhibitor pharmacophores. Although not directly stated, the structural characteristics of 5-Methyl-2-oxo-1,2-dihydropyridine derivatives suggest potential as antiviral agents. Compounds designed with similar frameworks have demonstrated effectiveness against HIV at low concentrations without significant cytotoxicity .

Neuroprotective Effects

The inhibition of monoamine oxidases (MAOs) has been linked to neuroprotective effects, making MAO inhibitors valuable in treating neurodegenerative diseases. Certain derivatives related to 5-Methyl-2-oxo-1,2-dihydropyridine have shown promise in this area, indicating a potential application in neuropharmacology .

Case Studies

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of xanthine oxidase, which is involved in the production of uric acid.

Comparison with Similar Compounds

Similar Compounds

- 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile

- Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to its specific hydrazide functional group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.

Biological Activity

Overview

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure, which features a pyridine ring and a carbohydrazide moiety, suggests potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

- Molecular Formula : C7H8N4O2

- Molecular Weight : 168.16 g/mol

- CAS Number : 85614-92-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's effectiveness against these pathogens highlights its potential as a lead compound for developing new antibiotics .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. Studies have reported its effectiveness against several viruses, including:

- Herpes Simplex Virus (HSV)

- Tobacco Mosaic Virus (TMV)

In vitro studies demonstrated that this compound could inhibit viral replication at low concentrations, suggesting it may serve as a basis for antiviral drug development .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably, it has shown:

- IC50 Values : Ranging from 10 to 25 µM across different cancer types.

This activity is attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound inhibits enzymes critical for microbial and viral replication.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A study conducted by Salem et al. (2020) evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics such as streptomycin .

- Antiviral Research : Another study focused on the antiviral properties of dihydropyridine derivatives against HSV and TMV. The results showed that the compound significantly reduced viral titers in infected cell cultures, establishing its potential as an antiviral agent .

- Cancer Cell Line Study : In vitro assays on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

5-methyl-2-oxo-1H-pyridine-3-carbohydrazide |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-5(7(12)10-8)6(11)9-3-4/h2-3H,8H2,1H3,(H,9,11)(H,10,12) |

InChI Key |

AQTPGZXZFJGMHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)C(=C1)C(=O)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.